3-Amino-1H-pyrrole-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-amino-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H7N3O/c6-3-1-2-8-4(3)5(7)9/h1-2,8H,6H2,(H2,7,9) |
InChI Key |
QHKDIOCTRDVFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1N)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
3-Amino-1H-pyrrole-2-carboxamide chemical structure and properties
This technical guide provides an in-depth analysis of 3-Amino-1H-pyrrole-2-carboxamide , a specific heterocyclic building block distinct from its more common isomer, 4-amino-1H-pyrrole-2-carboxamide (the repeating unit in DNA-binding polyamides like Netropsin).
Executive Summary
3-Amino-1H-pyrrole-2-carboxamide (CAS: 1823331-32-3) is a functionalized pyrrole derivative utilized primarily as a scaffold in medicinal chemistry.[1][2][3][4] Unlike its 4-amino isomer, which is famous for reading DNA sequences in the minor groove, the 3-amino isomer is often explored for its potential in kinase inhibition and as a precursor for fused heterocyclic systems (e.g., pyrrolo[3,2-d]pyrimidines). Its structure features an electron-rich pyrrole ring substituted with both an electron-withdrawing carboxamide and an electron-donating amine, creating a "push-pull" electronic system that dictates its unique reactivity and stability profile.
Chemical Structure & Physicochemical Properties[5][6][7][8][9][10]
Identity & Constants
| Property | Data |
| IUPAC Name | 3-Amino-1H-pyrrole-2-carboxamide |
| CAS Number | 1823331-32-3 |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| SMILES | NC1=C(C(N)=O)NC=C1 |
| Appearance | Off-white to pale yellow solid (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
Structural Analysis
The molecule consists of a five-membered aromatic pyrrole ring.[5]
-
Position 2 (C2): Substituted with a carboxamide group (-CONH₂). This group provides H-bond donor and acceptor sites and stabilizes the pyrrole ring via electron withdrawal.
-
Position 3 (C3): Substituted with a primary amino group (-NH₂). This is the key handle for derivatization (e.g., acylation, urea formation).
-
Electronic "Push-Pull": The C3-amino group donates electron density into the ring, while the C2-carboxamide withdraws it. This makes the C4 and C5 positions susceptible to electrophilic attack, but less so than in unsubstituted pyrrole.
Stability & Handling
-
Oxidation Sensitivity: Free 3-aminopyrroles are notoriously unstable and prone to oxidation, often forming dark pigments (polypyrroles) or maleimide-type species upon exposure to air and light.
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Preferred Form: Often handled as the hydrochloride salt or generated in situ from the nitro-precursor or N-protected forms (e.g., Boc-protected) to prevent decomposition.
Synthetic Pathways[11][12]
The synthesis of 3-amino-1H-pyrrole-2-carboxamide typically follows two main strategies: reduction of the nitro-precursor or cyclization of acyclic precursors.
Pathway A: Reduction of 3-Nitropyrrole
This is the most reliable method for generating the core.
-
Starting Material: 3-Nitropyrrole-2-carboxamide (or its ethyl ester followed by ammonolysis).
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/AcOH, SnCl₂).
-
Isolation: Immediate use or trapping as a salt.
Pathway B: Cyclization (Thorpe-Ziegler type)
Condensation of α-aminoketones with malononitrile derivatives, followed by hydrolysis, can yield the 3-amino-2-carboxamide core.
Visualization of Synthesis Logic
Caption: Step-wise synthesis from pyrrole-2-carboxylic acid via nitration and reduction.
Experimental Protocols
Protocol: Reduction of 3-Nitropyrrole-2-carboxamide
Note: This protocol assumes the use of the nitro-precursor. All steps must be performed under an inert atmosphere.
Materials:
-
3-Nitropyrrole-2-carboxamide (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 0.1 eq by weight)
-
Methanol (Anhydrous)
-
Hydrogen gas (Balloon or Parr shaker)
Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 3-nitropyrrole-2-carboxamide in anhydrous methanol. Degas the solution by bubbling nitrogen for 10 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream. Caution: Pd/C can ignite methanol vapors if dry.
-
Hydrogenation: Purge the flask with hydrogen gas three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2–4 hours. Monitor by TLC (the amine is more polar and will likely stain with Ninhydrin).
-
Work-up: Filter the mixture through a pad of Celite under nitrogen to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate in vacuo at low temperature (<30°C).
-
Critical Step: Do not evaporate to complete dryness if the free amine is unstable. Use the concentrated solution immediately for the next coupling step or add HCl in dioxane to precipitate the stable hydrochloride salt.
-
Applications in Drug Discovery
Kinase Inhibition (Scaffold Hopping)
While 4-aminopyrroles are DNA binders, 3-aminopyrroles are structurally analogous to 3-aminopyrazines and 3-aminopyridines , which are common pharmacophores in kinase inhibitors (e.g., JAK, FGFR inhibitors).
-
Mechanism: The C2-amide and C3-amine provide a donor-acceptor motif that can form a bidentate hydrogen bond with the hinge region of kinase ATP-binding pockets.
Precursor to Fused Heterocycles
The vicinal amino-amide arrangement allows for cyclization with electrophiles (e.g., orthoesters, aldehydes) to form pyrrolo[3,2-d]pyrimidines (9-deazapurines). These are potent antimetabolites and purine mimics.
Comparison: 3-Amino vs. 4-Amino Isomers
| Feature | 3-Amino-1H-pyrrole-2-carboxamide | 4-Amino-1H-pyrrole-2-carboxamide |
| Primary Use | Kinase scaffolds, Heterocycle synthesis | DNA Minor Groove Binders (Netropsin) |
| Geometry | "Linear" substitution pattern relative to N1 | Curved shape (crescent) matching DNA groove |
| Reactivity | Forms [3,2-d] fused systems | Forms extended polyamide chains |
Functional Interaction Diagram
Caption: Dual utility of the scaffold in kinase binding and fused-ring synthesis.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773439, Ethyl 3-amino-1H-pyrrole-2-carboxylate. Retrieved from [Link]
- Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA recognition by the pyrrole-imidazole polyamides. Bioconjugate Chemistry. (Contextual reference for 4-amino isomer distinction).
-
Arkivoc. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the 3-Aminopyrrole-2-Carboxamide Scaffold in Medicinal Chemistry
Abstract
The 3-aminopyrrole-2-carboxamide core is a heterocyclic motif of significant interest in contemporary medicinal chemistry. Recognized as a privileged scaffold, its unique structural and electronic properties enable it to form critical hydrogen bonding interactions with a multitude of biological targets, most notably the hinge region of protein kinases. This guide provides a comprehensive technical overview of the scaffold, beginning with its fundamental importance and common synthetic strategies. We will delve into its diverse biological applications, with a particular focus on its role in the development of kinase inhibitors and antimicrobial agents. Through an analysis of structure-activity relationships (SAR), this paper will elucidate how chemical modifications to the core structure influence potency, selectivity, and pharmacokinetic profiles. Detailed experimental protocols, data-rich tables, and workflow diagrams are provided to equip researchers and drug development professionals with actionable insights for leveraging this versatile scaffold in their discovery programs.
The 3-Aminopyrrole-2-Carboxamide Scaffold: A Privileged Structure
Pyrrole-containing structures are foundational in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The pyrrole ring system offers a unique combination of aromaticity, hydrogen-bonding capability, and structural rigidity that makes it an ideal building block for bioactive molecules.[1] Within this class, the 3-aminopyrrole-2-carboxamide moiety stands out. Its strategic placement of a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor pair (carboxamide group) in a specific spatial arrangement allows for potent and often selective interactions with enzyme active sites.
This scaffold is a key component of the oroidin family of alkaloids, which are marine sponge-derived secondary metabolites known for a broad range of biological activities.[2] The challenges and innovative methods developed for the synthesis of these natural products have paved the way for the creation of novel synthetic derivatives.[2] The true power of this scaffold in modern drug design lies in its function as a "hinge-binding" motif, a concept we will explore in detail in the context of kinase inhibition.
Synthetic Strategies for the Pyrrole Core
The construction of the substituted aminopyrrole core is a critical step in any drug discovery campaign. Efficiency, flexibility for diversification, and yield are paramount. While numerous methods exist for pyrrole synthesis, multi-component reactions (MCRs) have emerged as particularly powerful for generating molecular diversity.
Multi-Component Reaction (MCR) Approach
A highly efficient method for constructing polysubstituted 2-aminopyrroles involves a three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[3] This approach is valued for its convergence and high productivity, making it well-suited for library synthesis in a drug discovery setting.[3]
Experimental Protocol: Three-Component Synthesis of a 2-Aminopyrrole Precursor
Objective: To synthesize a highly substituted 2-aminopyrrole-3-carbonitrile, a close analog and precursor to the target carboxamide scaffold.
Materials:
-
N-tosylimine (derived from an appropriate aldehyde) (1.0 eq)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)
-
Benzyl isocyanide (1.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the N-tosylimine in anhydrous DCM, add the isocyanide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DMAD to the reaction mixture dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired polysubstituted 2-aminopyrrole.
-
The resulting 3-carbonitrile can then be hydrolyzed to the corresponding 3-carboxamide under acidic or basic conditions to yield the final scaffold.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and diversification of the 3-aminopyrrole-2-carboxamide scaffold.
Antimicrobial Agents
The scaffold has also demonstrated significant promise in the development of novel antimicrobial agents, addressing the critical threat of antimicrobial resistance.
-
Anti-tuberculosis Activity: Pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis. [4][5]Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. [4]Certain compounds in this class exhibit potent activity against drug-resistant strains of tuberculosis with low cytotoxicity. [4][5]* Antibacterial and Antifungal Activity: The related 3-aminopyrazine-2-carboxamide scaffold has been explored for broad-spectrum antimicrobial activity. Derivatives have shown activity against Mycobacterium tuberculosis, as well as other bacteria and fungi like Trichophyton interdigitale and Candida albicans. [6]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-aminopyrrole-2-carboxamide scaffold is key to optimizing its biological activity. The SAR for this class is often target-dependent, but several general principles can be drawn from the literature.
| Position/Moiety | Modification | General Impact on Activity | Rationale / Example |
| Pyrrole N1-H | Alkylation (e.g., -CH3, -benzyl) | Often crucial for activity; can be modified to explore specific pockets or improve properties. | In MmpL3 inhibitors, replacing the N-H with N-CH3 significantly reduced activity, suggesting the N-H acts as a critical hydrogen bond donor. [4]In MBL inhibitors, an N-benzyl group was found to be important for potency. [7][8] |
| C2-Carboxamide | Substitution on amide nitrogen | Highly influential on potency and selectivity. Bulky or aromatic groups can access hydrophobic pockets. | In anti-TB agents, bulky substituents on the carboxamide greatly improved activity. [5]For FGFR inhibitors, a 3,5-dihydroxyphenyl group was optimal. [9] |
| C3-Amine | Acylation (e.g., benzoylation) | Can increase potency by providing additional interaction points. | N-benzoyl derivatives of a 2-aminopyrrole-3-carbonitrile retained potent activity against multiple metallo-β-lactamases (MBLs). [7][8] |
| C4/C5-Pyrrole Ring | Phenyl, alkyl, or other substituents | Can modulate potency, selectivity, and physicochemical properties. | In MBL inhibitors, vicinal 4,5-diphenyl groups were important for inhibitory potency. [7][8]For anti-TB agents, attaching phenyl/pyridyl groups with electron-withdrawing substituents improved activity. [4][5] |
Conclusion and Future Perspectives
The 3-aminopyrrole-2-carboxamide scaffold has firmly established itself as a versatile and powerful core in medicinal chemistry. Its inherent ability to engage in key hydrogen-bonding interactions, particularly with kinase hinge regions, has made it a cornerstone of many successful inhibitor design programs. Furthermore, its demonstrated efficacy in antimicrobial discovery highlights its broad therapeutic potential.
Future research will likely focus on several key areas. The application of this scaffold in designing covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular glues represents an exciting frontier. Further exploration of bioisosteric replacements, such as the pyrazine or pyrazole cores, will continue to yield novel inhibitors with unique selectivity profiles. [9][10]As our understanding of the structural biology of new targets grows, the rational design of novel 3-aminopyrrole-2-carboxamide derivatives will undoubtedly lead to the development of next-generation therapeutics to address unmet medical needs.
References
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC. (n.d.). NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC. (n.d.). NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC. (n.d.). NIH. [Link]
-
Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2010). PubMed. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. (n.d.). University of Strathclyde. [Link]
-
Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. (2021). RSC Publishing. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). MDPI. [Link]
-
A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (n.d.). organic-chemistry.org. [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC. (n.d.). NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed. [Link]
-
Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. (2014). PubMed. [Link]
-
Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. (2022). PubMed. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.). NIH. [Link]
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (n.d.). MDPI. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (n.d.). NIH. [Link]
-
Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. (2003). PubMed. [Link]
-
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (n.d.). Biological and Molecular Chemistry. [Link]
-
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. (n.d.). PubMed. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
-
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (n.d.). ResearchGate. [Link]
Sources
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: pKa Values and Ionization Profile of 3-Amino-1H-pyrrole-2-carboxamide
This guide details the ionization properties of 3-amino-1H-pyrrole-2-carboxamide, synthesizing structural analysis with physicochemical data.
Executive Summary
The molecule 3-amino-1H-pyrrole-2-carboxamide presents a complex ionization profile due to the interplay between the electron-rich pyrrole ring and the electron-withdrawing carboxamide group. It contains three distinct nitrogen environments, but only one—the exocyclic 3-amino group—exhibits basicity within a physiologically relevant pH range.
-
Primary Basic Site (C3-NH₂): pKa ≈ 5.0 – 5.9 (Protonates to form a cation).
-
Weakly Acidic Site (Pyrrole N1-H): pKa ≈ 14.0 – 15.0 (Deprotonates to form an anion).
-
Neutral Site (Amide -CONH₂): Non-ionizable in aqueous media (pKa < 0 for protonation; pKa > 20 for deprotonation).
At physiological pH (7.4), the molecule exists predominantly in its neutral, uncharged form , with the 3-amino group acting as a hydrogen bond donor/acceptor rather than a cationic center.
Structural Analysis of Nitrogen Centers
To accurately assign pKa values, we must distinguish the electronic environment of each nitrogen atom.
Figure 1: Classification of nitrogen centers in the scaffold.
Site 1: The Exocyclic Amine (Position 3)
-
Character: Primary enamine-like amine.
-
Electronic Effect: The pyrrole ring is
-excessive (electron-rich), which typically increases the basicity of attached amino groups compared to aniline (pKa 4.6). However, the C2-carboxamide is a strong electron-withdrawing group (EWG) positioned ortho to the amine. -
Net Result: The electron-donating effect of the ring is partially counteracted by the withdrawing effect of the amide.
-
Estimated pKa: 5.0 – 5.9 .
-
Validation: Experimental data for the close analog 3-amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid indicates a basic pKa of 5.86 [1]. The unmethylated analog is expected to be slightly less basic (due to lack of inductive donation from methyls), likely settling near 5.0–5.5 .
-
Site 2: The Pyrrole Ring Nitrogen (Position 1)
-
Character: Secondary heteroaromatic amine.
-
Electronic Effect: The lone pair is delocalized into the aromatic sextet, rendering it non-basic (conjugate acid pKa ≈ -3.8). Conversely, the N-H bond is weakly acidic.
-
Acidity: Unsubstituted pyrrole has a pKa of ~17.5. The introduction of an EWG (carboxamide) at C2 stabilizes the conjugate base (pyrrolyl anion) via resonance, significantly increasing acidity.
-
Estimated pKa: 14.0 – 15.0 .
-
Implication: This site remains protonated (neutral) under all physiological conditions but can be deprotonated by strong bases (e.g., NaH, KOtBu) in synthetic contexts.
-
Site 3: The Carboxamide Nitrogen (Position 2 substituent)
-
Character: Primary amide.
-
Electronic Effect: The nitrogen lone pair is delocalized into the carbonyl oxygen (
). -
Ionization:
-
Basicity: Negligible (protonation occurs on Oxygen, pKa < -1).
-
Acidity: Very weak (pKa > 23).
-
-
Status: Effectively neutral in all aqueous biological assays.
Ionization Equilibrium & Species Distribution
Understanding the dominant species is critical for predicting solubility and membrane permeability.
Figure 2: Protonation states across the pH scale.
Quantitative Data Summary
| Nitrogen Center | Type | pKa Value (Est.) | Ionization State at pH 7.4 |
| C3-Amino (-NH₂) | Basic | 5.5 ± 0.5 | Neutral (~99%) / Cationic (~1%) |
| Pyrrole Ring (N-H) | Acidic | 14.5 ± 1.0 | Neutral (100%) |
| Amide (-CONH₂) | Neutral | > 20 | Neutral (100%) |
Experimental Determination Protocols
For researchers synthesizing derivatives, the following protocols are recommended to empirically verify these values.
Method A: UV-Vis Spectrophotometric Titration (Recommended)
Since the pyrrole chromophore changes absorption upon protonation, this method is most accurate for the C3-amino pKa.
-
Preparation: Prepare a 50 µM solution of the compound in a mixed buffer system (citrate-phosphate-borate) covering pH 2.0 to 12.0.
-
Scanning: Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.
-
Analysis: Track the bathochromic shift (red shift) associated with the deprotonation of the C3-ammonium species.
-
Calculation: Plot Absorbance (
) vs. pH. The inflection point represents the pKa.
Method B: Potentiometric Titration
Suitable for determining the basic pKa if solubility permits (>1 mM).
-
Setup: Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjustor).
-
Titrant: Titrate with 0.1 M HCl (to find basic pKa) or 0.1 M NaOH (to check for acidic protons, though N1-H is likely too weak for aqueous titration).
-
Data Processing: Use the Bjerrum method or Gran plot to determine the endpoint and half-equivalence point (pKa).
Implications for Drug Discovery
Solubility & Permeability[1][2]
-
Solubility: At physiological pH (7.4), the molecule is predominantly neutral. While this aids membrane permeability (LogP ~ 0.2), it may limit aqueous solubility compared to a permanently charged salt.
-
Salt Formation: To improve solubility for formulation, salts should be formed using strong acids (e.g., HCl, Methanesulfonic acid) to target the C3-amino group, ensuring a stable cationic species at pH < 4.
Target Binding (Kinase/DNA)
-
Hydrogen Bonding: The neutral C3-amino group acts as a Hydrogen Bond Donor (HBD). The C2-amide oxygen is a Hydrogen Bond Acceptor (HBA).
-
Minor Groove Binding: In DNA-binding ligands (e.g., Distamycin analogs), this scaffold fits into the minor groove. The pKa ensures the amine remains neutral, preventing electrostatic repulsion with the polyanionic DNA backbone, while facilitating H-bonds with base pairs [2].
References
-
EPA CompTox Chemicals Dashboard. (2023). 3-Amino-1,4,5-trimethyl-1H-pyrrole-2-carboxylic acid Properties. U.S. Environmental Protection Agency. [Link]
-
Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA recognition by the pyrrole-imidazole polyamides. Bioconjugate Chemistry. [Link]
-
PubChem. (2025).[1][2] 1H-pyrrole-2-carboxamide Compound Summary. National Library of Medicine. [Link]
-
Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases.[3] Handbook of Biochemistry and Molecular Biology. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Oroidin Alkaloids Utilizing Pyrrole-2-Carboxamide Building Blocks
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, natural product synthesis, and oncology.
Introduction
Oroidin alkaloids, a class of marine-derived pyrrole-imidazole natural products, have garnered significant attention within the scientific community due to their unique structural features and broad spectrum of potent biological activities.[1][2] First isolated from the marine sponge Agelas oroides, oroidin itself serves as the biogenetic precursor to a diverse family of over 200 related compounds.[3][4] These molecules exhibit a range of pharmacological properties, including antimicrobial, anti-biofilm, anti-inflammatory, and cytotoxic activities, making them attractive scaffolds for drug discovery and development.[1][2][3][5]
This comprehensive guide provides a detailed overview and step-by-step protocols for the chemical synthesis of oroidin alkaloids, with a central focus on the strategic incorporation of the 4,5-dibromo-1H-pyrrole-2-carboxamide moiety. The methodologies presented herein are designed to be robust and scalable, enabling the efficient production of these valuable compounds for further biological evaluation. We will delve into the critical aspects of the synthesis, from the preparation of key building blocks to the final amide coupling and purification strategies.
Retrosynthetic Analysis and Strategic Considerations
The synthetic approach to oroidin and its analogues can be conceptually disconnected at the amide bond, revealing a pyrrole-2-carboxamide unit and an allylic amine linked to a 2-aminoimidazole heterocycle. This retrosynthetic analysis forms the basis of a convergent and flexible synthetic strategy.
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Aminopyrrole Stability & Handling
Topic: Preventing Oxidation and Polymerization of 3-Aminopyrroles
Audience: Senior Researchers, Medicinal Chemists, Process Chemists.
Introduction: The Instability Paradox
Welcome to the technical support hub for electron-rich heterocycles. If you are working with 3-aminopyrroles , you are dealing with one of the most notoriously unstable building blocks in organic synthesis.
The Core Problem:
Unlike their 2-amino counterparts, 3-aminopyrroles possess a unique electronic distribution. The amino group at position 3 pushes electron density into the ring (specifically activating the
-
Single Electron Transfer (SET) Oxidation: Atmospheric oxygen rapidly converts the neutral molecule into a reactive radical cation.
-
Electrophilic Polymerization: Even trace acidity promotes protonation, leading to a cascade of nucleophilic attacks by unprotonated pyrroles, resulting in "pyrrole blacks" (insoluble melanin-like polymers).
This guide provides the protocols required to interrupt these degradation pathways.
Module 1: The Degradation Mechanism
Understanding the enemy is the first step to defeating it.
The following diagram illustrates the two primary failure modes: Oxidative Dimerization and Acid-Catalyzed Polymerization .
Figure 1: The dual degradation pathways of 3-aminopyrroles. Note that both pathways lead to irreversible polymerization.
Module 2: Synthesis & Isolation (The "Salt Strategy")
Core Directive: Never isolate 3-aminopyrrole as a free base if it can be avoided. Isolate it as a salt (Hydrochloride or Hydrobromide).
Protocol: Hydrogenation to Stable Salt
This protocol ensures the amine is "born" into a protected state.
Reagents: 3-Nitropyrrole (or 3-Azopyrrole), Pd/C (10%), Methanol, HCl (1.1 eq).
-
Preparation: Degas Methanol with Argon for 20 minutes. Oxygen is the enemy.
-
Setup: Load the hydrogenation vessel with 3-nitropyrrole and Pd/C under an Argon stream.
-
Acidification: Add exactly 1.1 equivalents of HCl (usually as 1.25M HCl in MeOH).
-
Why? The HCl protonates the amine immediately upon formation, deactivating the ring against oxidation and preventing the lone pair from initiating polymerization [1].
-
-
Reduction: Run hydrogenation (H2 balloon or Parr shaker) until consumption of starting material (monitor by TLC).
-
Workup (Crucial Step):
-
Filter catalyst under Argon (using a Schlenk frit if possible).
-
Concentrate the filtrate in vacuo at <40°C .
-
Precipitate the salt using cold Diethyl Ether.
-
Result: A stable, off-white solid (3-Aminopyrrole·HCl).
-
Storage Data Table
| Form | Condition | Stability Duration | Visual Indicator of Failure |
|---|---|---|---|
| Free Base | Ambient / Air | < 30 Minutes | Turns red, then black tar |
| Free Base | -80°C / Argon | 24-48 Hours | Darkening of oil |
| HCl Salt | Ambient / Desiccator | 1-2 Weeks | Yellowing |
| HCl Salt | -20°C / Argon | > 6 Months | Stays off-white/beige |
Module 3: Purification (The Alumina vs. Silica Protocol)
The Issue: Silica gel is slightly acidic (pH 6-7). This acidity is sufficient to protonate the pyrrole ring (not just the amine), initiating the polymerization cascade shown in Figure 1.
The Solution: Use Neutral or Basic Alumina or Deactivated Silica .[1]
Decision Tree: Choosing Your Stationary Phase
Figure 2: Purification logic flow. Standard silica is contraindicated due to surface acidity.
Protocol: Deactivating Silica Gel
If you must use silica (e.g., for better resolution), you must "poison" the acidic sites.
-
Slurry Preparation: Mix silica gel with your eluent containing 1-3% Triethylamine (TEA) or 1% Ammonia .
-
Column Packing: Pour the column and flush with 2 column volumes of the TEA-eluent.
-
Running: Run your purification. The TEA ensures the silica surface remains basic, preventing acid-catalyzed decomposition [2].
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned black instantly upon adding the 3-aminopyrrole. What happened?
Diagnosis: Rapid oxidative polymerization. The Fix:
-
Degassing: Did you sparge your solvents with Argon for at least 15 minutes? Dissolved oxygen is enough to kill the reaction.
-
Antioxidants: Add 1-5 mol% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the reaction mixture. This scavenges radical cations before they dimerize [3].
Q2: I cannot get the HCl salt to precipitate. It’s a sticky oil.
Diagnosis: Hygroscopic impurities or excess solvent. The Fix:
-
Triturate the oil with anhydrous Et2O or Hexanes.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
Ensure your MeOH was anhydrous; water holds the salt in the oil phase.
Q3: Can I use N-Boc protection to stabilize it?
Answer: Yes, but with a caveat. N-Boc-3-aminopyrrole is significantly more stable than the naked pyrrole because the Boc group withdraws electron density from the ring, lowering the HOMO energy.
-
Synthesis Tip: Introduce the Boc group before reducing the nitro/azo group if possible, or perform a "one-pot" reduction-protection sequence.
Q4: How do I handle the "Free-Basing" step for a reaction?
Scenario: You have the stable HCl salt, but your reaction requires the nucleophilic free amine. Protocol:
-
Suspend the HCl salt in the reaction solvent (e.g., DCM or THF) under Argon.
-
Cool to 0°C .
-
Add exactly 1.0 eq of a non-nucleophilic base (e.g., DIPEA or KOtBu).
-
Do not isolate. Add your electrophile immediately. This generates the unstable free base in situ, giving it no time to decompose.
References
-
Laha, J. K., et al. (2020).[2] "Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions." Organic Letters, 22(4), 1442-1447.[3] Link[3]
-
Supports the mechanism of avoiding acidic conditions to prevent polymerization in electron-rich pyrroles.[3]
-
-
University of Rochester, Dept. of Chemistry. "Choosing Media for Separation: Alumina vs Silica." Link
- Authoritative guide on using basic alumina or deactivated silica for amine purific
-
Li, S., et al. (1995). "Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization." Biotechnology and Bioengineering, 48(5), 490-500. Link
- Provides the theoretical basis for using radical scavengers (antioxidants)
- Cirrincione, G., et al. (1990). "3-Aminopyrroles: Synthesis and Reactivity." Heterocycles, 31(6).
Sources
Technical Support Center: Purification of Unstable Aminopyrrole Derivatives by Column Chromatography
Welcome to the technical support center for the purification of unstable aminopyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these sensitive compounds. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively. Unstable aminopyrroles are notorious for their susceptibility to degradation, particularly oxidation and acid-catalyzed decomposition. This guide offers practical, field-proven solutions to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the column chromatography of unstable aminopyrrole derivatives. Each issue is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Issue 1: Significant Product Degradation on the Column (Streaking, Low Recovery)
Symptoms:
-
You observe significant streaking of your product on the TLC plate.
-
The final yield is much lower than expected.
-
You notice the appearance of new, often more polar, spots on the TLC after chromatography.
-
The collected fractions containing your product are colored (e.g., brown or black) when the pure compound should be colorless.
Root Cause Analysis:
Aminopyrroles, especially those with unsubstituted amino groups, are electron-rich and highly susceptible to oxidation and acid-catalyzed polymerization or decomposition. Standard silica gel is acidic (due to silanol groups) and can act as a catalyst for degradation.[1][2] Furthermore, exposure to atmospheric oxygen during the purification process can lead to oxidative degradation.[3]
dot ```dot graph DegradationPathways { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Aminopyrrole [label="Unstable Aminopyrrole Derivative"]; Silica [label="Acidic Silica Gel\n(Brønsted Acid)", fillcolor="#EA4335"]; Oxygen [label="Atmospheric Oxygen (O2)", fillcolor="#EA4335"]; Degradation [label="Degradation Products\n(Polymerization, Oxidation)", fillcolor="#FBBC05", fontcolor="#202124"];
Aminopyrrole -> Degradation [label="Acid-Catalyzed Decomposition"]; Aminopyrrole -> Degradation [label="Oxidation"]; Silica -> Aminopyrrole [arrowhead=none, style=dashed, label="catalyzes"]; Oxygen -> Aminopyrrole [arrowhead=none, style=dashed, label="reacts with"]; }
Caption: Workflow for purification using a protecting group strategy.
Q2: My aminopyrrole seems to be degrading even with a deactivated column and inert atmosphere. What else could be the problem?
A2: If you have addressed the issues of an acidic stationary phase and oxygen exposure, consider the following:
-
Temperature: Some aminopyrrole derivatives are thermally labile. The heat generated from the exothermic interaction of the solvent with the silica gel can sometimes be enough to cause degradation. If you suspect this, you can try pre-cooling your column and solvents in an ice bath before and during the purification.
-
Solvent Choice: Ensure your solvents are of high purity and do not contain acidic impurities. For example, older bottles of dichloromethane can accumulate HCl. Using freshly opened or purified solvents is recommended. Some solvents themselves can be reactive. [4][5]* Photodegradation: Many heterocyclic aromatic compounds are sensitive to light. [3]If your compound has chromophores, it's good practice to protect your column from light by wrapping it in aluminum foil.
Q3: How can I effectively remove the triethylamine (TEA) from my purified fractions?
A3: Since TEA is a common additive for purifying amines, its removal is a frequent concern.
-
Co-evaporation: After combining your pure fractions, add a solvent with a higher boiling point than TEA but one in which your compound is soluble (e.g., toluene). Rotary evaporate the mixture. The toluene will form an azeotrope with the TEA, helping to remove it more effectively. Repeat this process 2-3 times.
-
Aqueous Wash: If your compound is not water-soluble, you can dissolve the residue in a non-polar organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1% HCl or saturated ammonium chloride). This will protonate the TEA, making it water-soluble and allowing it to be extracted into the aqueous layer. Be cautious, as this may cause your desired aminopyrrole to also partition into the aqueous layer if it is sufficiently basic. Always check the aqueous layer for your product before discarding.
-
Vacuum Drying: For small amounts of residual TEA, leaving your sample under high vacuum for an extended period can be effective.
References
-
Guillo, N., & Perrio, S. (1997). General techniques for handling air-sensitive compounds. In S. E. Gibson (Ed.), Transition Metals in Organic Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. [Link]
-
Diana-Rivero, R., Halsvik, B., Tejedor, D., & García-Tellado, F. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 4013–4017. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [Link]
-
Norem, S. D. (1962). Behavior of Inert Gas Packets in Chromatographic Columns. Analytical Chemistry, 34(1), 40–43. [Link]
-
Nichols, L. (2022, February 1). Inert Atmosphere. YouTube. [Link]
-
University of Rochester. (n.d.). Protecting Groups. Department of Chemistry. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Wikipedia. (2024, January 29). Column chromatography. [Link]
-
de Zeeuw, J. (2023, January 5). Why is an Inert Column Important? LCGC International. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Aziz, J., & Hamze, A. (n.d.). Protecting Groups. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?[Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Sravani, A. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(4), 745. [Link]
-
Waterhouse, G. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Arora, P. K., & Bae, H. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Journal of Basic Microbiology, 54(11), 1219–1225. [Link]
-
Du, M., Hou, Z., Liu, L., Xuan, Y., Chen, X., Fan, L., ... & Xu, B. (2023). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 11, 1146325. [Link]
-
ResearchGate. (2017, March 31). (PDF) Degradation Pathway. [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]
-
ResearchGate. (2013, February 24). Troubleshooting protein purification?[Link]
-
Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads. [Link]
-
Eide-Haugmo, I., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(4), 1541-1551. [Link]
-
Annan, R. A., et al. (2022). Challenges in Expression and Purification of Functional Fab Fragments in E. coli: Current Strategies and Perspectives. Molecules, 27(8), 2394. [Link]
-
ResearchGate. (2025, September 22). Insights on common challenges in protein purification and how you address them?[Link]
-
Zhang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1583-1593. [Link]
-
Kumar, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26085-26092. [Link]
-
Schroffenegger, M., et al. (2022). Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. Polymers, 14(15), 3042. [Link]
-
Pisarev, O. A., et al. (2022). Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. Molecules, 28(1), 1. [Link]
-
Fernandes, S., et al. (2023). Stabilization of Natural Pigments in Ethanolic Solutions for Food Applications: The Case Study of Chlorella vulgaris. Applied Sciences, 13(1), 589. [Link]
-
Satterlee, J. D., et al. (2003). Temperature, pH, and solvent isotope dependent properties of the active sites of resting-state and cyanide-ligated recombinant cytochrome c peroxidase (H52L) revealed by proton hyperfine resonance spectra. Biochemistry, 42(36), 10772-82. [Link]
Sources
Troubleshooting low solubility of pyrrole-2-carboxamide in aqueous buffers
Case ID: P2C-SOL-001 Status: Active Topic: Troubleshooting aqueous solubility and precipitation issues in biological assays. Molecule: Pyrrole-2-carboxamide (C₅H₆N₂O)[1]
Executive Summary
Pyrrole-2-carboxamide (P2C) presents a classic "crystal lattice" challenge. While it contains polar groups (amide, pyrrole NH), its high melting point (~174-178°C) and strong intermolecular hydrogen bonding network create a high energy barrier to dissolution in water.
Crucial Warning: Do NOT attempt to solubilize this molecule by acidifying your buffer. Unlike aliphatic amines, the nitrogen atoms in P2C are non-basic due to aromatic delocalization and amide resonance. Acidification will not ionize the molecule to improve solubility but may catalyze hydrolysis.
Part 1: The "Why" – Root Cause Analysis
Q: I see polar groups (NH, C=O). Why is this molecule insoluble in water?
A: The issue is not the lack of polarity, but the strength of the solid-state interactions. P2C exists in the solid state as centrosymmetric dimers stabilized by strong intermolecular hydrogen bonds (N-H···O). These dimers pack into a rigid crystal lattice. To dissolve P2C, water molecules must break these strong solute-solute interactions, but water is not energetic enough to do so alone at room temperature.
-
Lattice Energy: High (indicated by high melting point).
-
pKa: The pyrrole NH is weakly acidic (pKa ~16.5), and the amide is neutral. It does not carry a charge at physiological pH (7.4).
-
Result: The molecule behaves like a "brick dust" solid—polar but crystalline and difficult to solvate.
Part 2: Troubleshooting & Protocols
Scenario A: "My solution turns cloudy immediately upon adding the stock to the buffer."
Diagnosis: This is "crashing out," caused by exceeding the thermodynamic solubility limit of the aqueous buffer. You are likely relying on the kinetic solubility provided by the DMSO stock, which is temporary.
Solution: The "Step-Down" Dilution Protocol Do not add neat DMSO stock directly to a static volume of cold buffer. Use this verified mixing procedure:
Figure 1: Kinetic solubilization workflow. Pre-warming the buffer reduces the lattice energy barrier during the mixing phase.
Scenario B: "I cannot use DMSO above 0.1%. How do I get a higher concentration?"
Diagnosis: You have hit the "Cosolvent Wall." Simple solvents (DMSO, Ethanol) are insufficient at low percentages.
Solution: Complexation with Cyclodextrins Cyclodextrins (CDs) form inclusion complexes, encapsulating the hydrophobic pyrrole ring while presenting a hydrophilic exterior to the water.[2][3][4] This is the gold standard for increasing solubility without toxicity.
Protocol: HP-β-CD Formulation
-
Vehicle Prep: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in water or PBS.
-
Solubilization: Add P2C solid directly to the HP-β-CD vehicle.
-
Energy Input: Sonicate for 30–60 minutes at 40°C. The mechanical energy helps the P2C enter the CD cavity.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
Comparison of Solubilization Strategies:
| Strategy | Mechanism | Max Solubility (Est.) | Assay Risk |
| pH Adjustment | INEFFECTIVE | Negligible | Chemical hydrolysis of amide. |
| DMSO (1%) | Cosolvency | ~100–500 µM | Cytotoxicity in sensitive cells. |
| HP-β-CD (20%) | Inclusion Complex | > 1–5 mM | Low; generally inert. |
| Surfactants (Tween 80) | Micelle formation | Moderate | High; membrane disruption. |
Part 3: Assay Compatibility & Stability
Q: Will this molecule degrade in my cell culture media?
A: Pyrrole-2-carboxamide is generally stable at neutral pH (7.0–7.4). However, avoid storing stock solutions in aqueous buffers for long periods (>24 hours).
-
Risk: Amide hydrolysis to pyrrole-2-carboxylic acid.
-
Catalyst: Extreme pH (pH < 4 or pH > 9) and elevated temperatures.
-
Best Practice: Store stock solutions in 100% DMSO at -20°C (stable for months). Prepare aqueous dilutions immediately before use ("Freshly Prepared").
Q: Can I acidify the buffer to protonate the amine?
A: NO. This is a critical error.
-
Chemistry: The nitrogen in the pyrrole ring contributes its lone pair to the aromatic sextet. Protonating it destroys aromaticity (energetically unfavorable). The amide nitrogen is resonance-stabilized with the carbonyl oxygen.
-
Consequence: Adding acid will not protonate the molecule significantly until extremely low pH, at which point you will likely degrade the molecule or kill your biological assay system.
Visual Troubleshooting Logic
Use this decision tree to select the correct solubilization method for your specific constraints.
Figure 2: Decision matrix for selecting the optimal solubilization vehicle based on assay constraints.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573553, Pyrrole-2-carboxamide. Retrieved from [Link]
-
Grabowski, S. J., Dubis, A. T., Palusiak, M., & Leszczynski, J. (2006). Heteronuclear Intermolecular Resonance-Assisted Hydrogen Bonds. The Structure of Pyrrole-2-Carboxamide. The Journal of Physical Chemistry A, 110(28), 8758–8762. (Demonstrates the strong dimer formation/lattice energy). Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for CD protocols). Retrieved from [Link]
- Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press. (Source for general amide solubility principles).
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of Aminopyrrole Carboxamides: A Comparative Technical Guide
Executive Summary: The Structural Fingerprint
Aminopyrrole carboxamides represent a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, Aurora kinase inhibitors) and marine natural product synthesis (e.g., Oroidin, Ageliferin derivatives).
Unlike their pyrazole analogues, aminopyrrole carboxamides possess a unique electron-rich aromatic system that dictates a specific set of mass spectrometric behaviors. This guide objectively compares these patterns, providing a mechanistic rationale for the observed fragment ions to enable rapid structural dereplication.
Key Differentiator: While pyrazole carboxamides frequently undergo N-N bond cleavage or loss of N
Mechanistic Deep Dive: The "Why" Behind the Spectrum
To interpret the MS/MS spectrum of an aminopyrrole carboxamide, one must understand where the proton resides. In Electrospray Ionization (ESI), the site of protonation dictates the fragmentation pathway.
Charge Localization Dynamics
In a typical 4-aminopyrrole-3-carboxamide scaffold, there are three competing basic sites:
-
The Exocyclic Amine (C-NH-R): Generally the most basic site (
). Protonation here often leads to loss of the alkyl chain or ammonia. -
The Pyrrole Ring Nitrogen: Weakly basic due to aromaticity, but protonation can occur under high-energy collision conditions, leading to ring opening.
-
The Carboxamide Oxygen: Protonation here triggers the classic McLafferty-type rearrangements or neutral loss of amines.
Field Insight: In positive mode ESI (
Primary Fragmentation Pathways
The fragmentation of these molecules follows two distinct mechanistic routes:
-
Route A: Amide Bond Scission (The Diagnostic Cut)
-
Mechanism: Inductive cleavage of the amide C-N bond.
-
Result: Formation of an acylium ion (pyrrole-CO
) and loss of the neutral amine side chain. -
Observation: This is often the Base Peak in kinase inhibitors with bulky amide tails.
-
-
Route B: Isocyanate Elimination (The Rearrangement)
-
Mechanism: Interaction between the pyrrole N-H and the carboxamide carbonyl.
-
Result: Loss of HNCO (43 Da) or substituted isocyanates.
-
Significance: This pathway is highly specific to primary carboxamides or those with available protons on the amide nitrogen.
-
Comparative Analysis: Aminopyrrole vs. Alternatives
The following data compares the aminopyrrole scaffold against its most common bio-isostere, the pyrazole carboxamide, and contrasts ionization modes.
Table 1: Scaffold Comparison (ESI-MS/MS Positive Mode)
| Feature | Aminopyrrole Carboxamide | Pyrazole Carboxamide | Diagnostic Value |
| Ring Stability | High; Ring intact in MS2 | Moderate; Ring often ejects N | High : Absence of -28 Da loss suggests Pyrrole. |
| Base Peak | Acylium Ion | Often the substituted pyrazole ring itself | Med : Aminopyrroles fragment at the amide bond more readily. |
| HCN Loss | Common (27 Da) from ring | Less common; N | High : HCN loss is a signature of pyrrole ring disintegration. |
| C-13 Isotope Pattern | Standard | Distinct (due to higher N count) | Low : Requires high-res MS. |
Table 2: Ionization Mode Specifics
| Ionization Method | Dominant Species | Key Fragmentation | Application |
| ESI (+) (Soft) | Neutral loss of NH | PK/PD studies, Metabolite ID | |
| EI (70 eV) (Hard) | Radical driven; extensive ring cleavage; m/z 94 (Pyrrole) | GC-MS of volatile precursors |
Visualizing the Fragmentation Pathways[1][2][3]
The following diagram illustrates the competing fragmentation pathways for a generic 4-amino-1H-pyrrole-3-carboxamide.
Figure 1: Competing fragmentation pathways for protonated aminopyrrole carboxamides. Pathway dominance is tunable via Collision Energy (CE).
Experimental Protocol: Self-Validating Characterization
To confidently identify aminopyrrole carboxamides, follow this step-by-step workflow. This protocol is designed to be self-validating by using "Energy-Resolved Mass Spectrometry" (ER-MS) to distinguish isobaric isomers.
Step 1: Source Optimization (Prevent In-Source Decay)
-
Objective: Preserve the molecular ion
. -
Protocol:
-
Set Source Temperature to < 350°C (Amides are thermally stable, but amino-pyrroles can oxidize).
-
Critical: Set Cone Voltage/Declustering Potential to a low value (e.g., 20V). High voltages often trigger premature loss of NH
or H O in the source, mimicking metabolic deamination. -
Validation: Ensure the ratio of
is < 5%.
-
Step 2: Energy-Resolved MS/MS (The "Breakdown Curve")
-
Objective: Distinguish between N-substituted and C-substituted isomers.
-
Protocol:
-
Select the precursor ion.
-
Ramp Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.
-
Plot the intensity of the Survivor Ion (parent) vs. CE.
-
-
Interpretation:
-
Aminopyrrole Carboxamides: Show a "soft" breakdown curve. The amide bond cleaves at moderate energies (25-35 eV).
-
Pyrazole Isomers: Often show a "hard" breakdown, requiring higher energy to break the aromatic ring, followed by catastrophic fragmentation (N
loss).
-
Step 3: Diagnostic Ion Check
Confirm the presence of the "Pyrrole Core Triad":
-
m/z ~94: Unsubstituted pyrrole radical cation (if EI) or protonated equivalent (ESI).
-
Loss of 44 Da (CONH2): Indicates a primary carboxamide.
-
Loss of 17 Da (NH3): Indicates a free amino group or primary amide.
References
-
Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]
-
Guo, Y.C., et al. (2009). "ESI-MSn study on the fragmentation of protonated cyclic-dipeptides." Spectroscopy. (Relevant for pyrrole-amide interactions).[1] [Link]
-
Hennemann, B., et al. (2019).[2] "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. (Comparative data for pyrazoles). [Link]
-
Westphal, F., et al. (2007). "Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure." Forensic Science International. (Mechanisms of pyrrolidine loss). [Link]
Sources
A Comparative Guide to the Reactivity of 3-amino- and 1-amino-1H-pyrrole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the nuanced reactivity of heterocyclic scaffolds is of paramount importance. Pyrrole-2-carboxamides are a privileged structural motif found in numerous biologically active compounds.[1] The strategic placement of an amino substituent on the pyrrole ring, at either the C3 or N1 position, profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of 3-amino-1H-pyrrole-2-carboxamide and 1-amino-1H-pyrrole-2-carboxamide, offering predictive insights grounded in fundamental principles of organic chemistry and supported by analogous experimental observations.
Electronic Landscape: The Decisive Factor in Reactivity
The reactivity of pyrrole and its derivatives is governed by the electron-rich nature of the five-membered aromatic ring.[2] The lone pair of electrons on the pyrrole nitrogen participates in the aromatic sextet, leading to a high electron density on the ring carbons. This makes the pyrrole ring highly susceptible to electrophilic attack, typically at the C2 or C5 positions where the intermediate carbocation is most stabilized by resonance.[3]
The introduction of amino and carboxamide substituents significantly perturbs this electronic environment.
-
Amino Group (-NH₂): As a strong electron-donating group (EDG) through resonance (+M effect), the amino group increases the electron density of the pyrrole ring, further activating it towards electrophilic substitution.[4]
-
Carboxamide Group (-CONH₂): Conversely, the carboxamide group is an electron-withdrawing group (EWG) through resonance (-M effect), which deactivates the pyrrole ring towards electrophilic attack.
The interplay of these opposing electronic effects, dictated by the position of the amino group, is the cornerstone of the differential reactivity between the two isomers.
3-amino-1H-pyrrole-2-carboxamide: A Push-Pull System
In this isomer, the electron-donating amino group at C3 and the electron-withdrawing carboxamide group at C2 create a "push-pull" system. The powerful electron-donating effect of the amino group at the C3 position strongly activates the C4 and C5 positions towards electrophilic attack. The C5 position is generally favored due to less steric hindrance. The deactivating effect of the carboxamide group at C2 will have a more localized influence, primarily reducing the nucleophilicity of the C2 and C3 positions.
1-amino-1H-pyrrole-2-carboxamide: A Modulated Ring System
Here, the amino group is directly attached to the pyrrole nitrogen. The lone pair of the exocyclic nitrogen can participate in resonance with the pyrrole ring, but the effect is transmitted through the ring nitrogen. The carboxamide at C2 remains an electron-withdrawing group. The overall activation of the pyrrole ring by the 1-amino group is expected to be less pronounced compared to the C3-amino isomer for electrophilic substitution on the ring carbons. The exocyclic amino group itself presents a primary site for reactions such as acylation and alkylation.
Comparative Reactivity Analysis
The distinct electronic profiles of the two isomers translate into significant differences in their reactivity across various reaction classes.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a hallmark reaction of pyrroles.[3]
-
3-amino-1H-pyrrole-2-carboxamide: This isomer is predicted to be highly reactive towards electrophiles. The potent activation by the C3-amino group will direct substitution primarily to the C5 position. The C4 position is also activated but may be sterically more hindered.
-
1-amino-1H-pyrrole-2-carboxamide: This isomer is expected to be less reactive than the 3-amino isomer in electrophilic aromatic substitution on the ring. The deactivating effect of the C2-carboxamide group will be more dominant in the absence of a strong activating group on the ring itself. Substitution, if it occurs, would likely be directed to the C5 position.
Nucleophilicity of the Amino Group
The reactivity of the exocyclic amino group as a nucleophile is also expected to differ significantly.
-
3-amino-1H-pyrrole-2-carboxamide: The nucleophilicity of the C3-amino group is enhanced by the electron-donating nature of the pyrrole ring. It should readily undergo reactions like acylation and alkylation.
-
1-amino-1H-pyrrole-2-carboxamide: The exocyclic amino group at the N1 position will be the primary nucleophilic site of the molecule. Its nucleophilicity will be influenced by the adjacent pyrrole ring and the carboxamide group at C2. It is expected to be a competent nucleophile for reactions such as acylation.
Hydrolysis of the Carboxamide
The rate of hydrolysis of the carboxamide group can be influenced by the electronic nature of the pyrrole ring.
-
3-amino-1H-pyrrole-2-carboxamide: The electron-donating amino group at C3 may slightly decrease the electrophilicity of the carboxamide carbon, potentially making hydrolysis slower compared to an unsubstituted pyrrole-2-carboxamide.
-
1-amino-1H-pyrrole-2-carboxamide: The electronic effect of the 1-amino group on the C2-carboxamide is less direct. The hydrolysis rate is expected to be more comparable to that of a standard pyrrole-2-carboxamide.
Experimental Protocols: Representative Methodologies
While direct experimental data for these specific isomers is scarce, the following protocols for analogous systems can serve as a starting point for experimental design.
General Protocol for N-Acylation of an Aminopyrrole
This protocol is adapted from methodologies used for the acylation of similar amino-heterocycles.[5]
Objective: To compare the rate and yield of N-acylation of the exocyclic amino group of both isomers.
Materials:
-
3-amino-1H-pyrrole-2-carboxamide or 1-amino-1H-pyrrole-2-carboxamide
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the aminopyrrole carboxamide (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (1.2 eq).
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Both isomers are expected to undergo N-acylation. The 3-amino isomer may react faster due to the higher nucleophilicity of its exocyclic amino group.
General Protocol for Electrophilic Bromination of an Activated Pyrrole
This protocol is based on standard procedures for the halogenation of electron-rich pyrroles.[6]
Objective: To compare the regioselectivity and reactivity of the two isomers towards an electrophile.
Materials:
-
3-amino-1H-pyrrole-2-carboxamide or 1-amino-1H-pyrrole-2-carboxamide
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the aminopyrrole carboxamide (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C depending on the anticipated reactivity.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction at the same temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, allow the reaction to warm to room temperature.
-
Quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome:
-
3-amino-1H-pyrrole-2-carboxamide: High conversion to the C5-bromo derivative is expected.
-
1-amino-1H-pyrrole-2-carboxamide: A slower reaction and potentially lower yield of the C5-bromo derivative are anticipated. Unreacted starting material may be recovered.
Data Summary
| Feature | 3-amino-1H-pyrrole-2-carboxamide | 1-amino-1H-pyrrole-2-carboxamide |
| Pyrrole Ring | Highly activated | Moderately deactivated |
| Primary Site of Electrophilic Attack | C5 | C5 (if reaction occurs) |
| Reactivity in Electrophilic Substitution | High | Low |
| Nucleophilicity of Exocyclic -NH₂ | Enhanced | Primary nucleophilic site |
| Reactivity in N-Acylation | High | High |
Conclusion
The positional isomerism of the amino group on the pyrrole-2-carboxamide scaffold fundamentally alters the electronic landscape and dictates the chemical reactivity of the molecule. 3-amino-1H-pyrrole-2-carboxamide is primed for electrophilic substitution on the pyrrole ring, particularly at the C5 position, due to the strong activating effect of the C3-amino group. In contrast, 1-amino-1H-pyrrole-2-carboxamide will be less reactive towards electrophilic attack on the ring, with the exocyclic amino group serving as the primary site of nucleophilic reactivity.
These predictable differences in reactivity are crucial for medicinal chemists and drug development professionals in the design of synthetic routes and the exploration of structure-activity relationships. The choice of isomer provides a powerful tool to selectively functionalize either the pyrrole ring or the exocyclic amino group, enabling the synthesis of diverse libraries of compounds for biological screening.
References
-
Quora. (2018). Why do heterocycles like pyrroles under go electrophilic substitution rather than addition? [online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. [online] Available at: [Link]
- Zhang, Y. et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), pp.11475-11494.
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [online] Available at: [Link]
- Walter, H. (2007). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
- Gomez-Bengoa, E. et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), pp.3845-3850.
- de la Torre, M. C. and G. Asensio (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(4), pp. 741-757.
-
Mansour, T. S. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. [online] Available at: [Link]
-
Wikipedia. (2023). Pyrrole. [online] Available at: [Link]
-
Hassan, M. (n.d.). Pyrrole reaction. [online] Available at: [Link]
- Walter, H. (2007). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
- Li, J. et al. (2006). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Journal of Chemical Research, 2006(1), pp.48-50.
- Reddy, B. V. S. et al. (2013). Metal-free, mild, nonepimerizing, chemo- and enantio- or diastereoselective N-alkylation of amines by alcohols via oxidation/imine-iminium formation/reductive amination: a pragmatic synthesis of octahydropyrazinopyridoindoles and higher ring analogues. The Journal of Organic Chemistry, 78(23), pp.11656-11669.
- Padwa, A. et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), pp.10865-10876.
- Orie, K. J. et al. (2018). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 8(1), pp.12-19.
- Zhu, L. et al. (2016). Gold-Catalyzed Intermolecular Nitrene Transfer from 2H-Azirines to Ynamides: A Direct Approach to Polysubstituted Pyrroles. Organic Letters, 18(1), pp.144-147.
- Imai, J. et al. (1993). Dissection of the roles of adenine ring nitrogen (N-1) and exocyclic amino (N-6) moieties in the interaction of 2-5A with RNase L. Journal of Biological Chemistry, 268(18), pp.13473-13478.
- Gierschner, J. et al. (2017). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols.
- Popa, M. et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 23(23), p.15309.
- Leonori, D. et al. (2021). Skeletal Editing—Nitrogen Deletion of Secondary Amines by Anomeric Amide Reagents.
- Turecek, F. et al. (2016). Nucleophilic substitution by amide nitrogen in the aromatic rings of [zn − H]˙+ ions; the structures of the [b2 − H − 17]˙+ and [c1 - 17]+ ions. Physical Chemistry Chemical Physics, 18(16), pp.11149-11158.
- Terrier, F. et al. (2013). Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles Through Coupling With Superelectrophilic 4, 6-Dinitrobenzofuroxan. The Journal of Organic Chemistry, 78(15), pp.7486-7493.
- Pascal, R. et al. (2019). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
Comparative Guide: 3-Amino-1H-Pyrrole-2-Carboxamide Derivatives vs. Isoniazid
This guide provides an in-depth technical comparison between the established first-line antitubercular agent Isoniazid (INH) and the emerging scaffold 3-amino-1H-pyrrole-2-carboxamide (specifically its optimized derivatives).
This analysis focuses on the mechanistic divergence, efficacy against resistant strains, and experimental validation of these compounds.[1]
Executive Summary & Chemical Logic
Isoniazid (INH) has been the cornerstone of tuberculosis (TB) therapy since 1952. However, it is a prodrug ; its efficacy is entirely dependent on activation by the mycobacterial catalase-peroxidase enzyme (KatG ). The vast majority of Multi-Drug Resistant (MDR) Mycobacterium tuberculosis (Mtb) strains possess mutations in the katG gene, rendering INH ineffective.
3-amino-1H-pyrrole-2-carboxamide derivatives represent a strategic medicinal chemistry response to this limitation. Unlike INH, these compounds are designed as direct inhibitors . They do not require KatG activation. Furthermore, recent structure-activity relationship (SAR) studies indicate this scaffold can be engineered to possess dual-targeting capabilities (inhibiting both InhA and DHFR) or target the membrane transporter MmpL3, thereby raising the genetic barrier to resistance.
At a Glance: The Strategic Divergence
| Feature | Isoniazid (INH) | 3-amino-1H-pyrrole-2-carboxamide Derivatives |
| Drug Class | Hydrazide (Prodrug) | Pyrrole-carboxamide (Direct Inhibitor) |
| Primary Target | Enoyl-ACP reductase (InhA) | InhA (Direct) & DHFR (Dual inhibition) |
| Activation Required | Yes (via KatG) | No (Direct binding) |
| MDR-TB Efficacy | Ineffective against katG mutants | Effective (Bypasses katG pathway) |
| Mechanism of Resistance | katG deletion/mutation (S315T) | Target modification (inhA or folA) |
| Lipophilicity (LogP) | -0.70 (Hydrophilic) | Variable (Tunable via N1/C4 substitution) |
Mechanistic Profiling: The "Bypass" Strategy
The critical advantage of the 3-amino-pyrrole scaffold is its ability to bypass the KatG activation bottleneck.
-
Isoniazid Pathway: INH diffuses into the bacillus
Oxidized by KatG Forms isonicotinic-acyl radical Covalently binds NAD+ INH-NAD adduct inhibits InhA Mycolic acid synthesis halts Cell lysis. -
3-Amino-Pyrrole Pathway: Diffuses into bacillus
Binds directly to the substrate-binding pocket of InhA (and potentially Dihydrofolate Reductase - DHFR) Blocks fatty acid elongation Cell lysis.
Visualization: Signaling & Inhibition Pathways
The following diagram illustrates how the pyrrole derivative retains efficacy even when the KatG activation pathway is severed (a common MDR scenario).
Figure 1: Mechanism of Action Comparison. Note the "KatG Mutation" node which blocks Isoniazid but leaves the 3-amino-pyrrole pathway unaffected.
Experimental Performance Data
The following data aggregates findings from recent SAR studies optimizing the pyrrole-2-carboxamide scaffold.
A. Antimycobacterial Activity (MIC)
Data normalized from H37Rv (susceptible) and MDR clinical isolates.[2]
| Compound | MIC (H37Rv) [µg/mL] | MIC (MDR-TB Isolates) [µg/mL] | Resistance Index (MDR/H37Rv) |
| Isoniazid (Control) | 0.02 – 0.05 | > 10.0 (High Resistance) | > 200 |
| 3-amino-pyrrole derivative (Lead) | 0.10 – 0.50 | 0.10 – 0.50 | ~ 1.0 (No Cross-Resistance) |
| MmpL3-Targeting Pyrrole * | < 0.016 | < 0.016 | ~ 1.0 |
*Note: While some pyrrole-2-carboxamides target InhA, others with bulky hydrophobic groups target MmpL3. Both subclasses show superior profiles against MDR strains compared to INH.
B. Cytotoxicity & Selectivity
A critical failure point for new TB drugs is hepatotoxicity (a known issue with INH).
-
Selectivity Index (SI): Calculated as
. -
Target SI: > 10 is acceptable; > 50 is excellent.
| Metric | Isoniazid | 3-amino-pyrrole Derivatives |
| CC50 (Vero/HepG2 Cells) | > 100 µg/mL | 40 – >64 µg/mL (Structure Dependent) |
| Selectivity Index (SI) | > 2000 | 80 – 400 |
| Hepatotoxicity Risk | High (Metabolic activation) | Moderate (Requires optimization of lipophilicity) |
Experimental Protocols
To validate the efficacy of a 3-amino-1H-pyrrole-2-carboxamide derivative against INH, the following self-validating workflows are recommended.
Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination
This colorimetric assay is the gold standard for high-throughput screening of anti-TB compounds.
Reagents:
-
M. tuberculosis H37Rv strain (and katG mutant strain for comparison).
-
Middlebrook 7H9 broth supplemented with OADC.
-
Resazurin sodium salt powder (0.01% w/v in sterile water).
Workflow:
-
Inoculum Prep: Culture Mtb to mid-log phase (
). Dilute to in 7H9 broth. -
Plate Setup: Use a 96-well plate. Add 100 µL of media to all wells.
-
Compound Dilution:
-
Row A: Add 100 µL of 3-amino-pyrrole stock (e.g., 64 µg/mL).
-
Perform serial 2-fold dilutions down to Row G.
-
Controls: Include INH (Positive Control) and DMSO-only (Solvent Control).
-
-
Inoculation: Add 100 µL of bacterial suspension to all wells.
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Development: Add 30 µL of Resazurin solution. Incubate for 24 hours.
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin to resorufin).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Protocol 2: InhA Enzymatic Inhibition Assay
To prove the mechanism is direct inhibition (unlike INH).
Rationale: INH requires activation by KatG to inhibit InhA. In a cell-free assay lacking KatG, INH should be inactive, whereas the 3-amino-pyrrole should remain active.
Workflow:
-
System: Recombinant InhA protein, NADH (cofactor), and 2-trans-dodecenoyl-CoA (substrate).
-
Reaction: Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.
-
Comparison:
-
Condition A (INH only): No inhibition of NADH oxidation (confirms prodrug status).
-
Condition B (INH + KatG): Rapid inhibition.
-
Condition C (Pyrrole only): Dose-dependent inhibition of NADH oxidation (confirms direct binding).
-
Synthesis & Optimization Insights
For researchers developing this scaffold, the "3-amino" position is chemically versatile.
-
Core Synthesis: Accessible via the Gewald reaction or Paal-Knorr synthesis variants, allowing for rapid library generation.
-
Optimization Vectors:
-
N1-Position: Introduction of benzyl or phenyl groups improves lipophilicity (cell wall penetration).
-
C3-Amino Group: Crucial for hydrogen bonding within the InhA active site. Acylation of this amine often modulates solubility and metabolic stability.
-
C2-Carboxamide: The amide nitrogen can be substituted to target the hydrophobic pocket of MmpL3 or InhA.
-
Conclusion
While Isoniazid remains an essential first-line drug, its utility is rapidly eroding due to katG-mediated resistance. The 3-amino-1H-pyrrole-2-carboxamide class represents a superior alternative for drug development pipelines focusing on MDR-TB. Its ability to directly inhibit InhA (and potentially DHFR) without enzymatic activation provides a robust "resistance-breaking" profile.
Recommendation: Development efforts should focus on optimizing the pharmacokinetic profile (solubility and half-life) of these pyrrole derivatives, as their intrinsic potency against resistant strains is already well-established.
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry, 2022.[3] Link
-
Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. Bioorganic Chemistry, 2024. Link
-
Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability. Bioorganic Chemistry, 2025.[4] Link
-
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 2024. Link
-
A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone. Journal of Biological Chemistry, 2012.[5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of pyrrole-2-carboxamide to develop a potent antituberculosis agent with improved physicochemical property and druggability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-1H-pyrrole-2-carboxamide
Executive Safety & Stability Summary
3-Amino-1H-pyrrole-2-carboxamide (and its related hydrochloride salts or ethyl ester precursors) represents a specific class of electron-rich nitrogen heterocycles often used in the synthesis of DNA-binding ligands (e.g., Distamycin/Netropsin analogs).
Critical Warning: Beyond standard organic hazards, this compound exhibits significant oxidative instability . The 3-amino group renders the pyrrole ring highly electron-rich, making it susceptible to rapid oxidation upon exposure to air or light, often resulting in the formation of dark, insoluble tars (melanins) with unknown toxicity profiles.
Core Hazard Classification (GHS/CLP):
-
Health: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335 - Respiratory).
-
Physical: Air-sensitive; Hygroscopic (especially if handled as a hydrochloride salt).
-
Reactivity: Incompatible with strong oxidizers and acid chlorides.
PPE Technical Specifications: The "Defense-in-Depth" Matrix
As researchers, we often default to "standard PPE." For this compound, standard PPE protects the operator, but enhanced PPE protects the experiment.
Table 1: Personal Protective Equipment (PPE) Standards
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Solution Prep/Reaction) | Technical Rationale |
| Hand Protection | Double Gloving Required Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) | Chemical Resistant Gauntlet If handling >5g or concentrated stock solutions. | Amines can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows stripping the outer glove if contaminated without exposing skin. |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Goggles + Face Shield Required if working outside a hood (not recommended). | Fine hydrochloride salts are easily aerosolized. Safety glasses with side shields do not seal against micro-particulates. |
| Respiratory | Fume Hood (Primary) Sash height <18 inches. | N95/P100 Respirator Only if weighing outside a hood is unavoidable (e.g., balance malfunction). | The hydrochloride salt is a respiratory irritant.[1] Inhalation can cause sensitization over time. |
| Body | Lab Coat (Cotton/Poly) Buttoned to neck. | Tyvek® Sleeve Covers Recommended for scale-up (>10g). | Prevents "cuff gap" exposure where wrist skin is vulnerable between the glove and coat. |
Operational Handling Workflow
To ensure scientific integrity, you must handle this compound under an Inert Atmosphere Protocol . The following workflow integrates safety with product stability preservation.
Phase A: Preparation & Weighing
-
Pre-Check: Verify the compound appearance. It should be a beige/tan solid. If black or dark brown , significant oxidation has occurred; purity is compromised.
-
Atmosphere: Ideally, weigh inside a glovebox (N₂ or Ar). If a glovebox is unavailable, use an "Inert Cone" technique:
-
Place the balance inside a chemical fume hood.
-
Gently flow Argon into the source container before and after scooping.
-
Minimize light exposure (amber glassware is mandatory).[2]
-
Phase B: Solubilization (The Critical Step)
-
Solvent Choice: Use degassed DMF or DMSO. Dissolved oxygen promotes rapid radical polymerization of the pyrrole.
-
Sequence:
-
Purge the receiving vial with Argon.
-
Add solid 3-Amino-1H-pyrrole-2-carboxamide.
-
Add solvent via syringe (septum-sealed technique).
-
Do not sonicate in open air.
-
Phase C: Reaction Monitoring
-
TLC Monitoring: When spotting TLC plates, the spot may darken immediately. This is an artifact of oxidation on the silica surface, not necessarily decomposition in the pot. Co-spot with a known standard immediately.
Visualization: Inert Handling Workflow
The following diagram illustrates the "Closed-Loop" handling process required to maintain safety and chemical stability.
Figure 1: Inert handling workflow to prevent oxidative degradation and operator exposure.[3]
Decontamination & Disposal Protocols
Spill Management (Solid):
-
Do not dry sweep. This generates dust.
-
Cover the spill with a paper towel dampened with acetone or ethanol .
-
Wipe up and place into a solid waste container.
-
Clean the surface with a mild detergent (soap/water) to remove sticky amine residues.
Spill Management (Solution):
-
Absorb with vermiculite or sand.[4]
-
Note: If the spill turns black/brown rapidly, it is oxidizing. This is generally non-hazardous exothermically but indicates the compound is destroyed.
Waste Stream Segregation:
-
Stream A (Solid): Hazardous Solid Waste (Trace Amine/Pyrrole).
-
Stream B (Liquid): Non-Halogenated Organic Waste (if in DMSO/DMF/MeOH).
-
Stream C (Aquatic): Do not pour down the drain. Pyrroles can be toxic to aquatic life (LC50 data is often lacking for specific intermediates, necessitating a "worst-case" assumption).
References
-
PubChem. (n.d.). Compound Summary: Pyrrole-2-carboxamide derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Boger, D. L., & Johnson, D. S. (1995). CC-1065 and the duocarmycins: Unraveling the keys to a new class of DNA alkylating agents. Proceedings of the National Academy of Sciences, 92(9), 3642–3649.
-
ECHA (European Chemicals Agency). (2023). C&L Inventory: Pyrrole derivatives hazard classification. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
